3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and sulfur atoms in the structure enhances its pharmacological properties, making it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the nucleophilic substitution reaction of a suitable precursor. One common method involves the reaction of 4-fluorobenzyl chloride with 6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the triazole ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Modified triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6-[(4-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The combination of the fluorophenyl and pyridinyl groups enhances its biological activity and makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5S/c18-13-6-4-12(5-7-13)11-24-17-21-20-16-9-8-15(22-23(16)17)14-3-1-2-10-19-14/h1-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASWKEJYNGZAPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)F)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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